{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Overview
Description
“{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is a chemical compound with a complex structure . It has a molecular weight of 113.16 . The IUPAC name for this compound is "(3-oxabicyclo [3.1.0]hexan-1-yl)methanamine" .
Molecular Structure Analysis
The InChI code for “{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is "1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization :
- Kirmse and Mrotzeck (1988) described the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives, showcasing the chemical versatility of related bicyclic structures in organic synthesis (Kirmse & Mrotzeck, 1988).
- Bodensteiner et al. (2013) synthesized tetrahydrofuran-based compounds with a bicyclic core, highlighting the potential for creating compounds with specific binding properties (Bodensteiner et al., 2013).
Photochemical Studies :
- Noort and Cerfontain (1979) explored the photochemistry of 3-oxabicyclo[3.1.0]hexan-2-ones, providing insights into the behavior of these compounds under light exposure (Noort & Cerfontain, 1979).
Biological Activities :
- Jimeno et al. (2011) discussed the biological activities of bicyclo[3.1.0]hexane derivatives, noting their potential in bioactive compound synthesis (Jimeno et al., 2011).
Synthetic Method Development :
- Mechehoud et al. (2018) presented a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, illustrating advances in the synthesis of these complex molecules (Mechehoud et al., 2018).
Medicinal Chemistry Applications :
- Massari et al. (2010) identified 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes as potent dopamine D3 receptor antagonists, demonstrating the potential therapeutic applications of these structures (Massari et al., 2010).
Catalysis and Organic Reactions :
- Tian and Shi (2007) reported the use of gold(I) catalysis to produce 3-oxabicyclo[3.1.0]hexanes, revealing the compound's role in facilitating organic reactions (Tian & Shi, 2007).
Spectroscopy and Molecular Structure :
- Malloy (1974) studied the microwave spectrum of 3-oxabicyclo(3.1.0.)hexane, providing essential data on the molecular structure and properties of these compounds (Malloy, 1974).
Safety And Hazards
properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-1-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCRAOJLDHNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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